
2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide
Vue d'ensemble
Description
2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide, also known as DOAH, is a chemical compound that has been used in scientific research for its potential therapeutic applications. DOAH is a hydrazide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Mécanisme D'action
The mechanism of action of 2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB) and the production of inflammatory cytokines. This compound may also induce apoptosis in cancer cells by activating caspases and inhibiting the Akt/mTOR pathway. The exact mechanism of this compound's antidiabetic effects is not known, but it has been suggested that this compound may improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. In addition, this compound has been shown to regulate blood glucose levels and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide has several advantages for laboratory experiments. This compound is relatively easy to synthesize and has a high yield. This compound has also been shown to have low toxicity and is well-tolerated in animal models. However, this compound has some limitations for laboratory experiments. This compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for further research on 2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the elucidation of the mechanism of action of this compound, which could lead to the development of more targeted therapeutic applications. Additionally, further research could investigate the potential of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Applications De Recherche Scientifique
2-(Dimethyl-1,2-oxazol-4-yl)acetohydrazide has been studied for its potential therapeutic applications, including its anti-inflammatory, anticancer, and antidiabetic properties. This compound has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been studied for its potential to regulate blood glucose levels and improve insulin sensitivity.
Propriétés
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(3-7(11)9-8)5(2)12-10-4/h3,8H2,1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWWSGYHSYSZPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

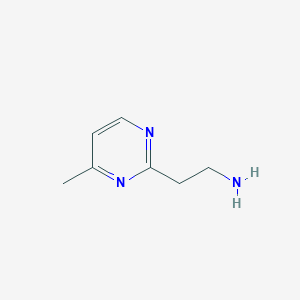
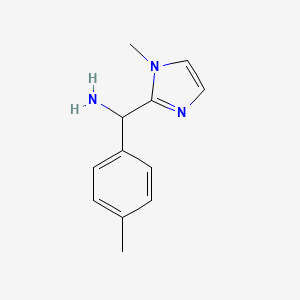
![[1-(Pyridin-2-ylmethyl)pyrrolidin-3-yl]methanamine](/img/structure/B3307782.png)
![[3-(Morpholin-4-yl)thiolan-3-yl]methanamine](/img/structure/B3307784.png)
![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine](/img/structure/B3307785.png)

![Methyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B3307793.png)
![[1-(3-Chlorophenyl)cyclopentyl]methanamine](/img/structure/B3307797.png)

![[(S)-N-2'-Amino[1,1'-binaphthalen]-2-yl]-4-methylbenzenesulfonamide](/img/structure/B3307822.png)
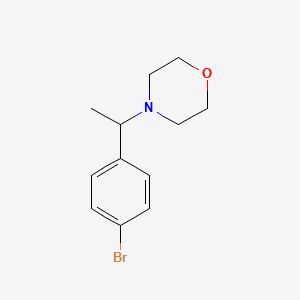
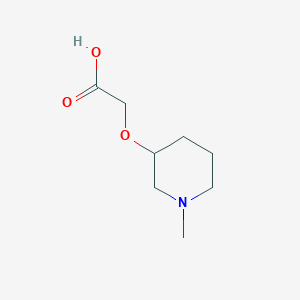
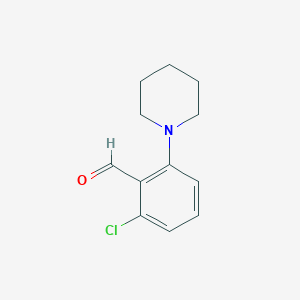
![methyl(2S)-2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)-5-oxo-5-{4-[(phenylmethyl)oxy]phenyl}pentanoate](/img/structure/B3307851.png)